6-Bromoisochroman-1-one

Biocatalysis Baeyer-Villiger Monooxygenase Regiocomplementary Lactone Synthesis

6-Bromoisochroman-1-one (CAS 1162262-43-2) is a brominated 3,4-dihydroisocoumarin (isochroman-1-one) with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol. It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, with its bromine substituent at the 6-position enabling diverse transition metal-catalyzed cross-coupling reactions and further functionalization.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 1162262-43-2
Cat. No. B1498655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisochroman-1-one
CAS1162262-43-2
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=C1C=C(C=C2)Br
InChIInChI=1S/C9H7BrO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5H,3-4H2
InChIKeyUPAPBCUWEGCRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisochroman-1-one (CAS 1162262-43-2): Core Identity and Procurement-Relevant Class Characteristics


6-Bromoisochroman-1-one (CAS 1162262-43-2) is a brominated 3,4-dihydroisocoumarin (isochroman-1-one) with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, with its bromine substituent at the 6-position enabling diverse transition metal-catalyzed cross-coupling reactions and further functionalization . The compound is commercially available from multiple suppliers in research-grade purity (typically 95–98%) .

Why 6-Bromoisochroman-1-one Cannot Be Replaced by Unsubstituted or Differently Halogenated Isochroman-1-ones


The position and identity of the halogen atom on the isochroman-1-one scaffold critically determine both the compound's chemical reactivity and its biological recognition profile. Moving the bromine from the 6-position to the 5- or 8-position alters the electronic distribution of the aromatic ring, changing regioselectivity in electrophilic substitution and cross-coupling reactions . Replacing bromine with chlorine reduces reactivity in palladium-catalyzed couplings due to the higher bond dissociation energy of the C–Cl bond, while iodine analogs, though more reactive, often exhibit lower stability and higher cost . The unsubstituted parent compound lacks the halogen handle entirely, precluding direct entry into the most common diversification pathways. These non-interchangeable properties mean that selecting 6-Bromoisochroman-1-one is a deliberate decision to access a specific, well-precedented reactivity node within patent-enabled chemical space.

Quantitative Differentiation Evidence: 6-Bromoisochroman-1-one Versus Closest Analogs


Regioselective Enzymatic Baeyer–Villiger Oxidation: Exclusive Formation of 6-Bromoisochroman-1-one from 1-Bromoindanone

In a head-to-head enzymatic study, 1-bromoindanone was converted exclusively to 6-bromoisochroman-1-one by phenylacetone monooxygenase (PAMO) from Pseudomonas fluorescens, with no detectable formation of the regioisomeric 5-bromo-3,4-dihydrocoumarin [1]. In contrast, the non-brominated parent substrate 1-indanone produced the opposite regiochemical outcome with the same enzyme, demonstrating that the bromine substituent at the 1-position of the indanone (which becomes the 6-position of the product) enforces complete regiochemical control via the enzymatic Baeyer-Villiger oxidation.

Biocatalysis Baeyer-Villiger Monooxygenase Regiocomplementary Lactone Synthesis

Enzyme-Specific Substrate Acceptance: PAMO vs. HAPMO Discrimination for 6-Bromoisochroman-1-one Formation

The reverse hydrolytic reaction (6-bromoisochroman-1-one + NADP+ + H2O → 1-bromoindanone) is catalyzed exclusively by phenylacetone monooxygenase (PAMO) from Pseudomonas fluorescens and not by the homologous enzyme from Thermobifida fusca [1]. This organism-level enzyme specificity is not observed for the non-brominated isochroman-1-one or for 3,4-dihydrocoumarin, both of which are accepted by a broader range of BVMOs.

Enzyme Specificity Baeyer-Villiger Monooxygenase Biocatalyst Selection

Patent-Validated Intermediate Status in ROMK Inhibitor and CNS Drug Discovery Programs

6-Bromoisochroman-1-one is explicitly disclosed as a key intermediate in multiple pharmaceutical patents, including WO-2021207554-A1 (compounds modulating splicing), WO-2020211839-A1 (JAK1 selective kinase inhibitors), and AU-2018222093-A1 / EP-3583096-A1 (macrocyclic broad-spectrum antibiotics) . It also serves as the critical building block in ROMK (Kir1.1) channel inhibitor programs, where compounds of Formula (I) containing the 6-bromoisochroman-1-one core are claimed as diuretic/natriuretic agents [1]. No equivalent patent breadth exists for the 5-bromo, 7-bromo, or 8-bromo positional isomers in these specific therapeutic programs.

Medicinal Chemistry ROMK Channel Inhibitors Patent-Enabled Chemical Space

Synthetic Versatility: Suzuki Coupling at the 6-Position with Quantitative Yield Data

6-Bromoisochroman-1-one undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with potassium trifluoro(vinyl)borate to afford 6-vinyl-3,4-dihydroisochromen-1-one at 20 g scale using standard Pd(dppf)Cl2 catalysis, demonstrating robust scalability of the 6-bromo handle . Additionally, the compound serves as the direct precursor for 4,6-dibromoisochroman-1-one via radical benzylic bromination with NBS, enabling orthogonal dual-functionalization strategies that are not accessible from 5-bromo or 8-bromo isomers due to differing benzylic C–H reactivity .

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Building Block Diversification

Physicochemical Property Differentiation: LogP and Melting Point Compared to Parent and Positional Isomers

6-Bromoisochroman-1-one exhibits a predicted melting point of 63–65 °C and a calculated LogP (XLogP3) of 2.5, with a topological polar surface area (TPSA) of 26.3 Ų . The experimentally determined boiling point is 389.1 °C at 760 mmHg with a density of 1.621 g/cm³ [1]. These values place the compound in a favorable property space for CNS drug discovery (MW < 250, LogP 2–3, TPSA < 40 Ų), distinguishing it from the 6-chloro analog (MW ~182 g/mol, LogP ~2.0 predicted) which falls below typical CNS lead-like LogP thresholds, and from the 6-iodo analog (MW ~273 g/mol) which exceeds desirable molecular weight criteria for fragment-based screening.

Physicochemical Properties LogP Melting Point

High-Impact Application Scenarios for 6-Bromoisochroman-1-one (CAS 1162262-43-2)


Biocatalytic Synthesis of Regiocomplementary Lactones for Drug Metabolite Studies

6-Bromoisochroman-1-one is the exclusive product of PAMO-catalyzed Baeyer-Villiger oxidation of 1-bromoindanone, providing a single-isomer lactone in >99% regiochemical purity [1]. This makes it the preferred substrate for generating metabolite standards of brominated tetralone-based drug candidates, where regiochemical fidelity is critical for structural elucidation.

Key Intermediate for ROMK Inhibitor Lead Optimization Programs

Multiple patent families explicitly incorporate the 6-bromoisochroman-1-one scaffold as the starting material for ROMK (Kir1.1) channel inhibitors under development as novel diuretics for hypertension and heart failure [2]. The 6-bromo position enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling to explore SAR around the isochromanone core.

Scalable Building Block for CNS-Targeted Fragment Libraries

With MW = 227 g/mol, LogP = 2.5, and TPSA = 26.3 Ų, 6-Bromoisochroman-1-one occupies the sweet spot for CNS lead-like chemical space . Its bromine handle supports rapid parallel library synthesis via palladium-catalyzed cross-coupling, making it an ideal core scaffold for fragment-to-lead chemistry in neuroscience programs.

Dual-Functionalization Precursor for Orthogonally Addressable Isochromanone Platforms

The compound can be sequentially functionalized: first at the 6-bromo position via metal-catalyzed cross-coupling, then at the benzylic 4-position via radical bromination to install a second orthogonal handle . This dual-functionalization strategy enables the construction of highly decorated isochromanone libraries that cannot be accessed from mono-halogenated positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoisochroman-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.